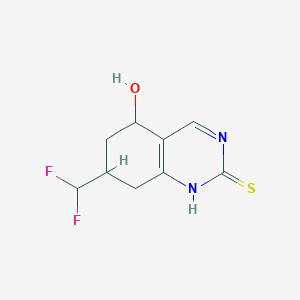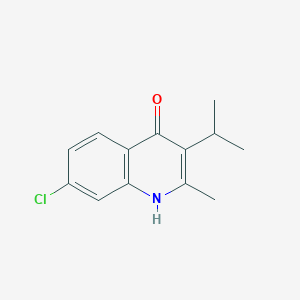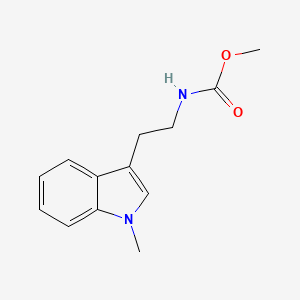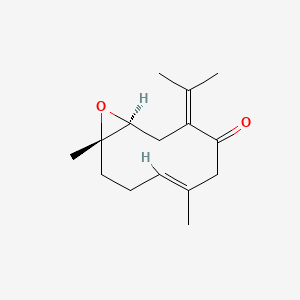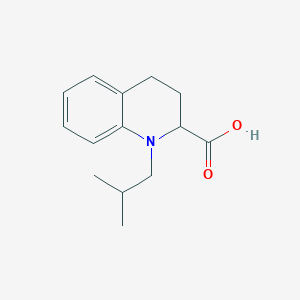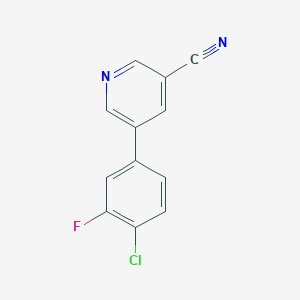
(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine is an organic compound characterized by its unique structure, which includes an isopropyl group, a nitro group, and a dimethylamino group attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine typically involves a multi-step process One common method includes the nitration of 4-isopropylphenylamine to introduce the nitro group, followed by the formation of the ethene backbone through a Wittig reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The pathways involved include the inhibition of oxidative deamination of monoamines, leading to increased levels of neurotransmitters in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic Acid Derivatives: These compounds also exhibit monoamine oxidase inhibitory activity.
Pargyline: A known monoamine oxidase inhibitor with a similar mechanism of action.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(E)-N,N-dimethyl-2-(2-nitro-4-propan-2-ylphenyl)ethenamine |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)12-6-5-11(7-8-14(3)4)13(9-12)15(16)17/h5-10H,1-4H3/b8-7+ |
Clé InChI |
UNTHZLXWZADRPC-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C=C1)/C=C/N(C)C)[N+](=O)[O-] |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C=CN(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


